Cas no 869080-56-8 (3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate)

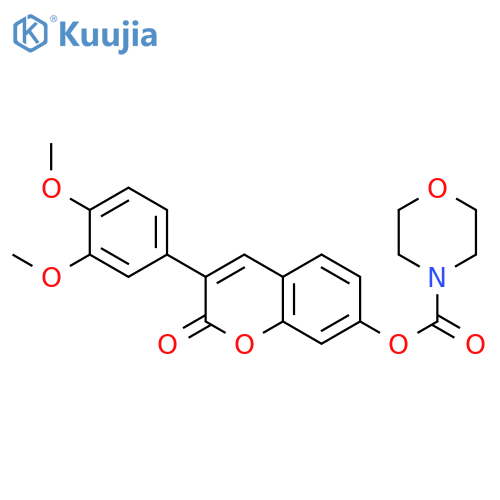

869080-56-8 structure

商品名:3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- [3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl] morpholine-4-carboxylate

- 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate

- F1862-0460

- 869080-56-8

- AKOS002255107

-

- インチ: 1S/C22H21NO7/c1-26-18-6-4-14(12-20(18)27-2)17-11-15-3-5-16(13-19(15)30-21(17)24)29-22(25)23-7-9-28-10-8-23/h3-6,11-13H,7-10H2,1-2H3

- InChIKey: IYBKAWMBROIDEY-UHFFFAOYSA-N

- ほほえんだ: C1OCCN(C(OC2=CC3OC(=O)C(C4=CC=C(OC)C(OC)=C4)=CC=3C=C2)=O)C1

計算された属性

- せいみつぶんしりょう: 411.13180201g/mol

- どういたいしつりょう: 411.13180201g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 30

- 回転可能化学結合数: 5

- 複雑さ: 660

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 83.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1862-0460-10μmol |

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate |

869080-56-8 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1862-0460-4mg |

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate |

869080-56-8 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F1862-0460-5mg |

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate |

869080-56-8 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1862-0460-2μmol |

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate |

869080-56-8 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1862-0460-5μmol |

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate |

869080-56-8 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1862-0460-50mg |

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate |

869080-56-8 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F1862-0460-15mg |

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate |

869080-56-8 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F1862-0460-2mg |

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate |

869080-56-8 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1862-0460-10mg |

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate |

869080-56-8 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1862-0460-25mg |

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate |

869080-56-8 | 90%+ | 25mg |

$109.0 | 2023-05-17 |

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate 関連文献

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485

-

5. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

869080-56-8 (3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate) 関連製品

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量